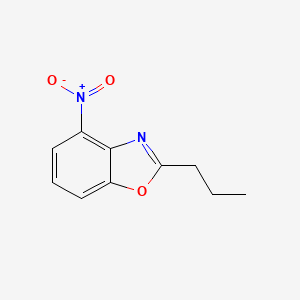

4-Nitro-2-propyl-1,3-benzoxazole

Übersicht

Beschreibung

4-Nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 . It is primarily used for research and development purposes .

Synthesis Analysis

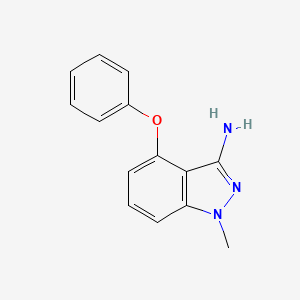

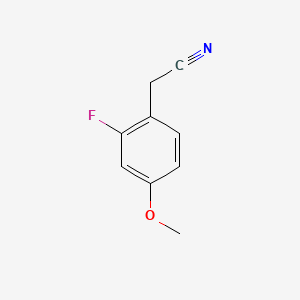

Benzoxazole derivatives, including 4-Nitro-2-propyl-1,3-benzoxazole, can be synthesized using 2-aminophenol as a precursor . A variety of synthetic methodologies have been developed, involving reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of 4-Nitro-2-propyl-1,3-benzoxazole consists of a benzoxazole ring with a nitro group at the 4-position and a propyl group at the 2-position .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . For instance, the synthesis of 2-aryl benzoxazoles has been catalyzed by nickel (II) complexes of benzoyl hydrazones .Physical And Chemical Properties Analysis

4-Nitro-2-propyl-1,3-benzoxazole has a molecular weight of 206.2 . Further physical and chemical properties are not specified in the available literature.Wissenschaftliche Forschungsanwendungen

Agricultural Chemicals

4-Nitro-2-propyl-1,3-benzoxazole: derivatives have been extensively studied for their potential use in agriculture. They exhibit a broad spectrum of biological activities, such as antibacterial , antiviral , and herbicidal activities . These compounds serve as important fused heterocyclic scaffold structures in the discovery of new agrochemicals.

Drug Discovery

The core structure of benzoxazole is pivotal in drug research and development. It plays a significant role in the discovery of new drugs due to its versatility and the ability to interact with various biological targets .

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives, including 4-Nitro-2-propyl-1,3-benzoxazole, are important in the chemistry of photoluminescent compounds. They are used in the design and application of organic light-emitting diodes (OLEDs), which are crucial for display and lighting technologies .

Photovoltaic Cells

These compounds can be used as electron acceptors in photovoltaic cells due to their strong electron-withdrawing capacity. This property is essential for the conversion of light into electricity, making them valuable in solar energy technologies .

Fluorescent Materials

The fluorescent properties of benzoxazole derivatives make them suitable for use as fluorescent materials in various applications, including biological imaging and molecular probes .

Molecular Recognition

Due to their highly polarized properties, 4-Nitro-2-propyl-1,3-benzoxazole derivatives can afford well-ordered crystal structures, leading to intermolecular interactions. This makes them useful in molecular recognition processes, which are fundamental in sensor technologies .

Safety and Hazards

Safety data indicates that exposure to 4-Nitro-2-propyl-1,3-benzoxazole should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured .

Wirkmechanismus

Target of Action

4-Nitro-2-propyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the target proteins or enzymes leads to changes in their function, thereby affecting the disease pathway.

Biochemical Pathways

Benzoxazole derivatives have been found to inhibit dna topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibition of these enzymes can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The safety data sheet suggests that the compound should be handled in a well-ventilated place, indicating that it may have volatile properties .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitro-2-propyl-1,3-benzoxazole. It should be handled in a well-ventilated place, suggesting that air quality and ventilation could impact its stability and efficacy .

Eigenschaften

IUPAC Name |

4-nitro-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNYHMIDCHJYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309960 | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-propyl-1,3-benzoxazole | |

CAS RN |

1000018-05-2 | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)